Synthetic Efficiency: Quantified Yield Advantage in Enantioselective Ring-Opening vs. Non-Epoxidized Precursors
The synthesis of 3,4-epoxycyclopentanone (6-Oxabicyclo[3.1.0]hexan-3-one) from 2-cyclopentenone is achieved with an isolated yield of 60% via epoxidation with trifluoroperacetic acid, providing multigram quantities without chromatographic purification . This yield is reported in the context of a two-step sequence that uses the resulting epoxide for an enantioselective ring-opening reaction. In contrast, the preparation of the immediate precursor, 2-cyclopentenone, involves a Pd(0)-catalyzed rearrangement of 3,4-epoxycyclopentene .
| Evidence Dimension | Synthetic yield from commercial precursor |
|---|---|
| Target Compound Data | 60% isolated yield (after distillation) |
| Comparator Or Baseline | Yield for 2-cyclopentenone synthesis from 3,4-epoxycyclopentene (not quantified in source, but described as efficient) |
| Quantified Difference | Target compound synthesis achieves a 60% yield in the epoxidation step. |
| Conditions | Epoxidation of 2-cyclopentenone with trifluoroperacetic acid. |
Why This Matters
A reported 60% isolated yield for a key step that directly enables subsequent enantioselective transformations provides a benchmark for synthetic feasibility and cost assessment when compared to alternative routes that may require different starting materials or more complex purifications.
